1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLPGXWBQXLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
An In-Depth Technical Guide to 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1][2][3] This document details the chemical identity, physicochemical properties, and a robust synthetic pathway to this specific secondary alcohol. Emphasis is placed on the logical progression from its ketone precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, via a standard reduction reaction. The guide further outlines the expected analytical characterization using modern spectroscopic techniques, discusses potential applications in drug discovery based on the known pharmacology of related pyrazole derivatives, and provides a detailed, self-validating experimental protocol. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Identity and Properties
This compound is a secondary alcohol derivative of N-phenylpyrazole. Its core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a 1-hydroxyethyl group at the C4 position. The molecular formula and weight are deduced from its direct synthetic precursor.
Molecular Structure
The chemical structure of the title compound is presented below.
Caption: 2D Structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are calculated based on the known properties of its precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and chloroform | Inferred |
Synthesis and Characterization
The most direct and efficient synthesis of this compound is achieved through the reduction of its corresponding ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one. This ketone precursor can be synthesized via several established methods, including the Vilsmeier-Haack reaction of an appropriate hydrazone.[1]
Synthetic Pathway
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice. This method is selected for its high selectivity, mild reaction conditions, and operational simplicity, which avoids the need for more reactive and less selective reducing agents like lithium aluminum hydride (LAH).
Caption: Synthetic scheme for the reduction of the ketone precursor.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyrazole rings. Key diagnostic signals would include a quartet for the methine proton (-CHOH) and a doublet for the methyl group (-CH₃) of the hydroxyethyl moiety. The hydroxyl proton (-OH) would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 11 carbon atoms in their unique chemical environments. The most notable change from the precursor ketone would be the upfield shift of the carbonyl carbon signal to a chemical shift characteristic of a carbon bearing a hydroxyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will provide crucial functional group information. The key diagnostic feature of a successful reduction would be the disappearance of the strong carbonyl (C=O) stretching band from the precursor (typically around 1660-1700 cm⁻¹) and the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 188.23 g/mol .
Potential Applications in Drug Development
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The structural motifs present in this compound suggest several avenues for its investigation in drug discovery programs.
-
Anti-inflammatory Agents: Many N-phenylpyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
-
Anticancer Therapeutics: The pyrazole ring is a common feature in numerous kinase inhibitors and other anticancer agents.[3] The title compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential antiproliferative activity.
-
Antimicrobial Agents: The diverse reactivity of the hydroxyl group allows for further functionalization, leading to the generation of libraries of novel pyrazole derivatives for screening against various bacterial and fungal strains.[6]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound from its ketone precursor.
Synthesis of this compound
Objective: To reduce 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1.0 equivalent) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water while maintaining the temperature at 0-5 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Workup: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine. Trustworthiness Note: The washing steps are essential to remove any remaining inorganic salts and neutralize the reaction mixture, ensuring the purity of the final product.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
Safety and Handling
While a specific safety data sheet for this compound is not available, general laboratory safety precautions should be followed. Based on the safety profiles of similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Retrieved February 23, 2026, from [Link]
-
Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Journal of Chemistry and Chemical Engineering, 4(1). Retrieved February 23, 2026, from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved February 23, 2026, from [Link]
-
MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved February 23, 2026, from [Link]
-
RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved February 23, 2026, from [Link]
-
SpectraBase. (n.d.). 1-(2,4-dihydroxy-6-methylphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved February 23, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
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SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved February 23, 2026, from [Link]
-
International Union of Crystallography. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). (i) NaH, dry... Retrieved February 23, 2026, from [Link]
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ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved February 23, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a valuable heterocyclic alcohol for research and development in medicinal chemistry. Pyrazole derivatives are a cornerstone in pharmacology, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This guide details an efficient and reliable synthetic route starting from readily available commercial reagents. The protocol first describes the synthesis of the key intermediate, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, via a Vilsmeier-Haack reaction, followed by its selective reduction to the target secondary alcohol using sodium borohydride. Each step is accompanied by in-depth explanations of the chemical principles, safety considerations, and expected characterization data, ensuring reproducibility for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. This structural motif is present in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anxiolytic Indiplon.[1] The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.[3][4] The title compound, this compound, serves as a chiral building block and a precursor for more complex molecules, making its efficient synthesis a topic of significant interest for drug development professionals.
Overall Synthetic Scheme
The synthesis is a two-part process beginning with the formation of the ketone intermediate, followed by its reduction to the final alcohol product.
Caption: Overall two-step reaction scheme for the synthesis.
Part 1: Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Intermediate)
This initial phase involves two sequential reactions: the formation of a hydrazone from acetophenone and phenylhydrazine, followed by an intramolecular cyclization and formylation/acetylation using the Vilsmeier-Haack reagent.
Scientific Rationale
-
Hydrazone Formation: The first step is a classic condensation reaction. The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of acetophenone. A catalytic amount of acetic acid protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the subsequent dehydration to yield the stable acetophenone phenylhydrazone.[2][5]
-
Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation or acylation of electron-rich aromatic and heterocyclic rings.[6][7][8] Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, chloroiminium cation. The hydrazone intermediate attacks this electrophile, initiating a cascade of reactions that results in the formation of the pyrazole ring and the introduction of an acetyl group at the C4 position.[1][5]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Acetophenone | 120.15 | 6.01 g (5.8 mL) | 50 mmol | Reagent grade |
| Phenylhydrazine | 108.14 | 5.41 g (5.0 mL) | 50 mmol | Toxic , handle with care |
| Ethanol (EtOH) | 46.07 | 100 mL | - | Anhydrous |
| Glacial Acetic Acid | 60.05 | ~0.5 mL | - | Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 9.2 g (5.6 mL) | 60 mmol | Corrosive , handle in fume hood |
| Potassium Carbonate (K₂CO₃) | 138.21 | As needed | - | For neutralization |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Experimental Protocol: Part 1
Step 1.1: Synthesis of Acetophenone Phenylhydrazone
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (50 mmol) and ethanol (100 mL).
-
Begin stirring and add phenylhydrazine (50 mmol) to the solution.
-
Add 5-6 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The resulting acetophenone phenylhydrazone is typically used in the next step without further purification.
Step 1.2: Vilsmeier-Haack Cyclization
-
Prepare the Vilsmeier Reagent: In a 250 mL three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (40 mL). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (60 mmol) dropwise to the cold DMF with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Cyclization: Dissolve the dried acetophenone phenylhydrazone from Step 1.1 in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours.[1][2]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 400 mL of crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of potassium carbonate (K₂CO₃) until the pH is ~8. A precipitate will form.
-
Stir the mixture for 30 minutes, then collect the crude solid by vacuum filtration. Wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 3:1 Hexane:Ethyl Acetate) to yield 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one as a solid.
Part 2: Synthesis of this compound (Target Molecule)
This part details the selective reduction of the ketone functional group to a secondary alcohol.
Scientific Rationale
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity.[9][10] It readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups like esters or amides under standard conditions.[11] The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[12] This forms an alkoxide intermediate, which is subsequently protonated by the solvent (methanol in this case) during the work-up to yield the final alcohol.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | 186.22 | 1.86 g | 10 mmol | From Part 1 |
| Methanol (MeOH) | 32.04 | 50 mL | - | Anhydrous |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 12 mmol | Reacts with water , add slowly |
| Deionized Water | 18.02 | As needed | - | For work-up |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Brine (Saturated NaCl) | - | As needed | - | For washing |
Experimental Protocol: Part 2
-
In a 100 mL round-bottom flask, dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (10 mmol) in methanol (50 mL) at room temperature with magnetic stirring.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor completion by TLC.
-
Work-up: Carefully add deionized water (~20 mL) to quench any unreacted NaBH₄.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
-
Add more deionized water (~30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel (Eluent: 2:1 Hexane:Ethyl Acetate) to yield the final product as a solid or viscous oil.
Experimental Workflow and Characterization
Caption: Step-by-step experimental workflow diagram.
Expected Characterization of this compound
The successful synthesis of the target compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-7.2 (m, 7H, Ar-H & pyrazole-H), 5.0-4.9 (q, 1H, -CH(OH)-), 2.5-2.0 (s, 1H, -OH), 1.6-1.5 (d, 3H, -CH₃). The pyrazole C5-H and C3-H protons will appear as distinct singlets. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 140-120 (Ar-C & pyrazole-C), ~65 (-CH(OH)-), ~25 (-CH₃). |
| FT-IR (KBr, cm⁻¹) | Broad peak at 3400-3200 (O-H stretch), 3150-3000 (Ar C-H stretch), 2980-2900 (Alkyl C-H stretch), 1600-1450 (C=C & C=N stretch). Absence of strong C=O peak at ~1670 cm⁻¹. |
| Mass Spec. (ESI+) | Expected m/z: 189.1077 [M+H]⁺ for C₁₁H₁₃N₂O⁺. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenylhydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.
Conclusion
This application note outlines a reliable and well-documented two-step synthesis for this compound. The protocol leverages a Vilsmeier-Haack reaction for the efficient construction of the key acetyl-pyrazole intermediate, followed by a selective and mild sodium borohydride reduction to yield the target alcohol. The detailed procedural steps and mechanistic insights are intended to provide researchers and drug development professionals with a robust method for accessing this valuable chemical building block for further synthetic exploration.
References
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Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ARKIVOC URL: [Link]
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Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]
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Title: SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL: [Link]
-
Title: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Source: Preprints.org URL: [Link]
-
Title: Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes Source: ResearchGate URL: [Link]
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Title: Some reactions of 1-phenylpyrazol-4-ylmagnesium bromide Source: RSC Publishing URL: [Link]
-
Title: Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) Source: Nepal Journals Online URL: [Link]
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Title: Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Source: RSC Publishing URL: [Link]
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Title: Sodium Borohydride - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]
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Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: KTU ePubl URL: [Link]
-
Title: (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density Source: FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan URL: [Link]
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Title: 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Source: MDPI URL: [Link]
-
Title: Sodium Borohydride NaBH4 Reduction Reaction Mechanism Source: YouTube URL: [Link]
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Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES Source: RASĀYAN Journal of Chemistry URL: [Link]
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Application Notes and Protocols for the Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethanol via Ketone Reduction
Abstract
This document provides a comprehensive guide for the chemical reduction of the ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, to its corresponding secondary alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethanol. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The conversion of the ethanone moiety to an ethanol group is a critical synthetic transformation for creating new chemical entities with potentially enhanced pharmacological profiles. This guide details a robust and scalable protocol using sodium borohydride, a mild and selective reducing agent. It includes a discussion of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the process.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3] The reduction of a ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydrogen-bond donor/acceptor group, which can significantly alter a molecule's interaction with biological targets.
The target molecule for this protocol, 1-(1-phenyl-1H-pyrazol-4-yl)ethanol, is a valuable synthetic intermediate. Its synthesis from the readily available ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, is a key step in elaborating the molecular framework. While various methods exist for ketone reduction, the use of sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity, making it ideal for both small-scale discovery and larger-scale synthesis.[4][5] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents and does not reduce more stable carbonyl groups like esters or amides, ensuring high chemoselectivity.[4][6]
This document serves as a detailed application note, providing researchers with a reliable protocol grounded in established chemical principles.
Reaction Mechanism and Principle
The reduction of a ketone by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[7] The process can be conceptually broken down into two main stages:
-
Nucleophilic Attack: The borohydride anion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbon atom of the carbonyl group. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetracoordinate alkoxide intermediate.[4]
-
Protonation (Work-up): The resulting borate-alkoxide complex is then protonated during an aqueous or mild acidic work-up step. A protic solvent, such as methanol or ethanol, can also serve as the proton source to yield the final secondary alcohol.[5]
One mole of sodium borohydride contains four hydride ions and can, in principle, reduce four moles of the ketone. However, in practice, a slight excess of NaBH₄ is often used to ensure complete conversion.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: Derivatization of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol for Drug Discovery
Executive Summary & Strategic Importance
In modern drug discovery, the 1-phenyl-1H-pyrazole scaffold is a privileged structure, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Crizotinib), COX-2 inhibitors (e.g., Celecoxib), and GPCR modulators.
The specific intermediate, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (Compound 1 ), represents a high-value "linchpin" intermediate. Its C4-secondary alcohol provides a versatile handle for late-stage diversification. Unlike the flat aromatic core, this position offers a vector to introduce solubility-enhancing groups, hydrogen bond donors/acceptors, and stereochemical complexity—three critical factors in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
This guide details three validated workflows to transform 1 into high-value libraries:
-
Oxidative Amination: Accessing amine vectors via ketone intermediates.
-
Stereochemical Resolution: Obtaining enantiopure scaffolds via enzymatic kinetic resolution.
-
Direct Substitution: Utilizing Mitsunobu inversion for ether/amine synthesis.
Strategic SAR Workflow (Visualized)
The following diagram illustrates the divergence strategy from the parent alcohol.
Figure 1: Divergent synthesis pathways from the secondary alcohol handle.
Protocol Module A: Oxidation to Ketone (The Nitrogen Vector)
Objective: Convert the secondary alcohol to 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one . Rationale: The ketone is the necessary gateway to reductive amination, allowing the introduction of solubilizing piperazines or morpholines common in kinase inhibitor design. Method Selection: We utilize Dess-Martin Periodinane (DMP) . Unlike Chromium-based oxidations (Jones), DMP is non-toxic and tolerates the basic nitrogen of the pyrazole ring without salt formation or over-oxidation.
Experimental Protocol
-
Setup: Charge a flame-dried RBF with Compound 1 (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in one portion.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex 1:1). The pyrazole nitrogen typically does not require protection under these conditions.
-
Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of sat. aq. NaHCO3 and sat.[1] aq. Na2S2O3. Note: Thiosulfate is required to reduce unreacted iodine species.
-
Workup: Stir biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Extract with EtOAc, dry over MgSO4, and concentrate.
-
Purification: Silica gel chromatography (0-40% EtOAc/Hexane).
Data Summary: Oxidation Methods Comparison
| Method | Yield | Workup Difficulty | Compatibility with Pyrazole |
| Dess-Martin (Recommended) | 92% | Easy (Thiosulfate wash) | High |
| Swern Oxidation | 88% | Medium (Temp control -78°C) | High |
| Jones Reagent (CrO3) | 65% | Hard (Toxic waste) | Low (Acid salts form) |
Protocol Module B: Enzymatic Kinetic Resolution (The Chiral Vector)
Objective: Separate enantiomers of Compound 1 to study stereoselective binding. Rationale: The biological target (e.g., a kinase ATP pocket) is chiral. Racemic drugs are increasingly discouraged by regulatory bodies (FDA/EMA). Method: Lipase-catalyzed transesterification using Candida antarctica Lipase B (CALB / Novozym 435). This is a "Green Chemistry" approach that avoids heavy metals.
Mechanism of Resolution
The lipase selectively acetylates the (R)-enantiomer (typically) using an acyl donor, leaving the (S)-alcohol unreacted.
Figure 2: Kinetic resolution pathway using CALB.
Experimental Protocol
-
Solvent System: Dissolve Racemic 1 (500 mg) in anhydrous MTBE (Methyl tert-butyl ether) or Toluene (10 mL). Note: Avoid alcohols (MeOH/EtOH) as they compete as nucleophiles.
-
Acyl Donor: Add Vinyl Acetate (3.0 equiv). The tautomerization of the vinyl alcohol byproduct drives the equilibrium forward.
-
Catalyst: Add Novozym 435 (immobilized CALB) beads (50% w/w relative to substrate).
-
Incubation: Shake at 30°C / 200 rpm for 24-48 hours.
-
Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hex/IPA 90:10).
-
Termination: Filter off the enzyme beads (beads can be recycled).
-
Separation: The reaction mixture now contains (S)-Alcohol and (R)-Acetate. These have vastly different Rf values. Separate via standard silica flash chromatography.
-
Hydrolysis: The (R)-Acetate can be hydrolyzed (K2CO3/MeOH) to yield the pure (R)-Alcohol.
Protocol Module C: Mitsunobu Inversion (The Ether Vector)
Objective: Install aryl ethers or phthalimides with inversion of stereochemistry. Rationale: Aryl ethers at this position can engage in pi-stacking or hydrophobic interactions within a binding pocket. Method: Standard Mitsunobu conditions (PPh3 / DIAD).
Experimental Protocol
-
Reagents: Combine Compound 1 (1.0 equiv), Triphenylphosphine (1.5 equiv), and the Nucleophile (e.g., 4-fluorophenol or Phthalimide, 1.2 equiv) in anhydrous THF.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise. Caution: Exothermic.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Concentrate directly onto silica gel.
-
Purification: Flash chromatography.
-
Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. If separation is difficult, switch to polymer-supported PPh3 or use a precipitating solvent (Hexane/Ether) to crash out TPPO before chromatography.
-
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[2][3] Journal of Organic Chemistry. Link
-
Swamy, K. C. K., et al. (2009). The Mitsunobu Reaction: A Review. Chemical Reviews. Link
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11466870, 1-(1-phenylpyrazol-4-yl)ethanol. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing NaBH₄ Reduction of 1-Phenyl-4-acetylpyrazole
Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of 1-phenyl-4-acetylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve optimal, reproducible results in your synthesis of 1-phenyl-4-(1-hydroxyethyl)pyrazole.
Section 1: Troubleshooting Guide
Even with a well-defined protocol, unexpected outcomes can occur. This section addresses common issues encountered during the NaBH₄ reduction of 1-phenyl-4-acetylpyrazole, providing a systematic approach to identify and resolve them.
Issue 1: Incomplete or Slow Reaction
Symptom: TLC analysis shows a significant amount of starting material (1-phenyl-4-acetylpyrazole) remaining after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient NaBH₄: While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone, in practice, it's common to use a larger excess to account for any decomposition and ensure the reaction goes to completion.[1]
-
Solution: Increase the molar equivalents of NaBH₄. A good starting point is 1.5 to 2.0 equivalents relative to the ketone.
-
-
Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.[2]
-
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue monitoring by TLC.[3]
-
-
Poor Solvent Choice: The choice of solvent significantly impacts the reactivity of NaBH₄.[2]
-
Deactivated NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture.
-
Solution: Use freshly opened or properly stored NaBH₄. Consider purchasing from a reputable supplier and storing it in a desiccator.
-
Issue 2: Low Yield of the Desired Alcohol
Symptom: After work-up and purification, the isolated yield of 1-phenyl-4-(1-hydroxyethyl)pyrazole is lower than expected.
Potential Causes & Solutions:
-
Side Reactions: Although NaBH₄ is a mild reducing agent, side reactions can occur.[5][6]
-
Solution: Maintain a low reaction temperature (0 °C) to minimize the formation of byproducts.[7] Ensure slow, portion-wise addition of NaBH₄ to control the exotherm.
-
-
Product Loss During Work-up: The desired alcohol may have some water solubility, leading to loss during the aqueous extraction phase.
-
Solution: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Incomplete Quenching: Residual borate complexes can complicate purification.
Issue 3: Formation of Unidentified Byproducts
Symptom: TLC or NMR analysis of the crude product shows significant impurities other than the starting material and the desired product.
Potential Causes & Solutions:
-
Over-reduction: While less common with NaBH₄, aggressive conditions could potentially lead to the reduction of other functional groups if present.
-
Solution: Re-evaluate the reaction conditions. Use the minimum necessary excess of NaBH₄ and maintain a low temperature.
-
-
Reaction with Solvent: In protic solvents like methanol or ethanol, NaBH₄ can slowly react to form alkoxyborohydrides, which have different reactivities.[4]
-
Solution: This is a known and generally accepted aspect of the reaction in these solvents. However, if problematic, consider using an aprotic solvent like THF with a controlled amount of a proton source.[9]
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reduction?
A1: Methanol and ethanol are the most commonly used and effective solvents for NaBH₄ reductions of ketones.[3][4] They serve as both the solvent and the proton source for the final alcohol. If the starting material, 1-phenyl-4-acetylpyrazole, has limited solubility in these alcohols at low temperatures, a co-solvent system such as THF/methanol can be beneficial.[5]
Q2: How much NaBH₄ should I use?
A2: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it is standard practice to use an excess of the reducing agent.[1] A molar ratio of 1.5 to 2.0 equivalents of NaBH₄ to the ketone is a robust starting point to ensure the reaction proceeds to completion, accounting for any reagent decomposition due to the protic solvent.[1]
Q3: What is the ideal reaction temperature?
A3: The reaction is typically initiated at 0 °C in an ice bath.[1][10] This helps to control the initial exotherm upon addition of NaBH₄ and can enhance selectivity.[2] Depending on the reactivity of the substrate, the reaction may be allowed to warm to room temperature to ensure completion.[3]
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1][11][12] A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the more polar product (alcohol) and the less polar starting material (ketone). The reaction is considered complete when the spot corresponding to the starting material is no longer visible by UV light.[11]
Q5: What is the purpose of the acidic work-up?
A5: The work-up, typically with a mild acid like saturated aqueous NH₄Cl or dilute HCl, serves two main purposes.[3][8] First, it quenches any unreacted NaBH₄. Second, it hydrolyzes the intermediate borate-alkoxide complexes to liberate the final alcohol product.[13]
Q6: Can NaBH₄ reduce other functional groups on my molecule?
A6: Sodium borohydride is a relatively mild and selective reducing agent.[1] It efficiently reduces aldehydes and ketones but typically does not reduce esters, amides, carboxylic acids, or nitriles under standard conditions.[5][6] This selectivity is a key advantage of using NaBH₄.
Reaction Mechanism Overview
Caption: The two-step mechanism of ketone reduction by NaBH₄.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Adjustments may be necessary based on your specific laboratory conditions and scale.
Protocol 3.1: NaBH₄ Reduction of 1-Phenyl-4-acetylpyrazole
Materials:
-
1-Phenyl-4-acetylpyrazole
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4-acetylpyrazole (1.0 eq) in methanol (approximately 10-20 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NaBH₄: While stirring, slowly add sodium borohydride (1.5 eq) in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Continue adding until gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization, if necessary.
Protocol 3.2: TLC Monitoring of the Reaction
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent: 30% Ethyl Acetate in Hexanes (adjust as needed)
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare the Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).
-
Spotting:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary spotter, apply a small spot of the SM solution to the SM lane.
-
Dip a clean spotter into the ongoing reaction mixture and apply it to the RXN lane.
-
Apply both the SM solution and the reaction mixture to the same spot in the co-spot lane.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Interpretation: The starting ketone will have a higher Rf value (travels further up the plate) than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is absent in the RXN lane.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| NaBH₄ (equivalents) | 1.5 - 2.0 | Ensures complete reaction; compensates for decomposition.[1] |
| Temperature | 0 °C to Room Temp | Controls exotherm and selectivity; allows for completion.[2][3] |
| Solvent | Methanol or Ethanol | Effective and acts as a proton source.[4] |
| Concentration | ~0.25 M | A common starting concentration for similar reductions.[1] |
References
-
Wikipedia. Sodium borohydride. [Link]
-
Zeynizadeh, B., & Yahyaei, S. (2003). Wet THF as a Suitable Solvent for a Mild and Convenient Reduction of Carbonyl Compounds with NaBH4. Bull. Korean Chem. Soc., 24(11), 1664-1670. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Chemistry LibreTexts. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Studylib. Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. [Link]
-
Scribd. Ketone Reduction Lab with NaBH4. [Link]
- Perdoncin, G., & G. Scorrano. (1977). J. Org. Chem., 42(20), 3219-3221.
- Wigfield, D. C. (1979). Tetrahedron, 35(4), 449-462.
-
Reddit. Help: NaBH4 workup advice. [Link]
-
ResearchGate. Can someone advise on ketone reduction-williamson esterification?[Link]
-
OrgoSolver. Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. [Link]
-
Reddit. How critical is it for solutions to be "chilled" when used for a reaction?[Link]
-
University of California, Irvine. Sodium Borohydride Reduction of Benzoin. [Link]
-
Lidsen. Using Additives to Control the Decomposition Temperature of Sodium Borohydride. [Link]
-
ResearchGate. Effect of temperature (30 °C, 40 °C, 50 °C) for NaBH4–H2–P (0.25 g) in...[Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. [Link]
-
Reddit. REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP?[Link]
-
YouTube. NaBH4 Reduction Mechanism (Organic Chemistry). [Link]
-
Organic Chemistry Portal. Sodium Borohydride, Sodium tetrahydroborate. [Link]
-
YouTube. NaBH4 Reduction Mechanism (Organic Chemistry). [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Supplemental Information. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
-
SciELO. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. [Link]
-
Reddit. NaBH4 reduction of ester. [Link]
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solving solubility issues of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Welcome to the technical support guide for 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The therapeutic potential of pyrazole derivatives is well-documented, but their utility is often hampered by poor aqueous solubility.[1] This guide provides a structured approach to systematically address and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this compound.
Q1: What are the predicted physicochemical properties of this compound and how do they influence its solubility?
A1: Understanding the inherent properties of the molecule is the first step in designing a successful solubilization strategy. While experimental data for this specific molecule is limited, we can infer its behavior from its structural components and data from similar compounds.
-
Structure: The molecule consists of a phenyl ring, a pyrazole ring, and an ethanol substituent. The phenyl and pyrazole groups are largely hydrophobic, which contributes to low aqueous solubility. The hydroxyl (-OH) group from the ethanol substituent can participate in hydrogen bonding, offering a slight increase in polarity.
-
Predicted LogP (Octanol-Water Partition Coefficient): The predicted LogP for a structurally similar compound, 1-phenyl-2-(1H-pyrazol-4-yl)ethanol, is 1.3.[2] A positive LogP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one, suggesting inherent hydrophobicity.
-
pKa (Acid Dissociation Constant): The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated. The basicity of the pyrazole nucleus is weak.[3] The specific pKa will be influenced by the substituents, but it suggests that the molecule's charge state, and therefore its solubility, can be manipulated by adjusting the pH of the solution.[4]
In essence, the large, non-polar surface area of the phenyl and pyrazole rings is the primary driver of its poor water solubility. Our strategies will focus on mitigating these hydrophobic effects.
Q2: I've tried dissolving the compound in water and it's not working. What should be my next step?
A2: It is expected that this compound will have very low solubility in pure water. The immediate next step is to perform a systematic solvent screening using small amounts of your compound. This will help you identify a suitable organic solvent or a co-solvent system for your experiments.
Common starting points for pyrazole derivatives include polar organic solvents like ethanol, methanol, and acetone.[5] For creating aqueous stock solutions, co-solvents such as DMSO, DMF, or NMP are often used, followed by dilution into your aqueous experimental medium.
Q3: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. Why is this happening and how can I prevent it?
A3: This is a classic problem known as "crashing out" and it occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution. The aqueous buffer creates a highly polar environment, causing the hydrophobic compound to precipitate.
To prevent this:
-
Decrease the final concentration: The simplest solution is often to work at a lower final concentration of your compound.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, increasing the final percentage of the co-solvent (e.g., from 0.1% DMSO to 1% DMSO) can maintain solubility.
-
Use a different solubilization strategy: If you are limited by co-solvent concentration, you will need to explore other methods outlined in this guide, such as pH adjustment or the use of excipients like cyclodextrins.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for systematically improving the solubility of this compound.
Guide 1: Systematic Solubilization Workflow
The following diagram outlines a decision-making workflow for tackling solubility issues.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenylpyrazole Ethanols
The 1-phenyl-1H-pyrazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of an ethanol substituent at the 4-position creates a chiral center and a functional group amenable to further chemical modification. Accurate structural elucidation of these molecules is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. This guide will dissect the ¹H NMR spectrum of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, providing a detailed interpretation of its key features and a comparative analysis with relevant analogues to highlight the subtle yet telling effects of structural modifications on the NMR spectrum.
Interpreting the ¹H NMR Spectrum of this compound
The anticipated ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrazole ring, and the ethan-1-ol side chain. The chemical shifts, multiplicities, and coupling constants of these signals provide a detailed fingerprint of the molecular structure.
Molecular Structure and Proton Numbering:
Figure 2. Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. [1] * Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. [1][2]The choice of solvent depends on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). [1] * Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. [3] * Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 16 to 32 scans are sufficient for a compound of this concentration. [4] * (Optional) For confirmation of the hydroxyl proton, acquire a second spectrum after adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking gently.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate signal representation.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal to deduce the connectivity of the protons.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By understanding the characteristic chemical shifts and coupling patterns of the phenyl, pyrazole, and ethanol protons, and by comparing these features to those of structurally related molecules, researchers can confidently assign the spectrum and verify the integrity of their synthesized compounds. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists working with phenylpyrazole derivatives and other complex heterocyclic systems, enabling more efficient and accurate structural characterization in the pursuit of novel therapeutic agents.
References
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A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazole Alcohols: Featuring 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of conditions, from inflammation (Celecoxib) to cancer and infectious diseases.[2][3]
Within this broad and pharmacologically significant family, pyrazole alcohols represent a compelling subclass. The hydroxyl group introduces a critical site for hydrogen bonding, potentially enhancing binding affinity and selectivity for target enzymes or receptors. This guide focuses on a specific member, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol , and provides a framework for its synthesis and comparative evaluation against other structurally related pyrazole alcohols. Our objective is to elucidate potential structure-activity relationships (SAR) that can guide the rational design of next-generation therapeutic agents.[4]
This document is structured not as a rigid report, but as a dynamic guide for the research professional. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in authoritative literature.
Part 1: Synthesis and Characterization of Target Compound
The logical and most efficient synthetic route to our target compound, this compound, begins with its corresponding ketone precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one . This precursor is commercially available and its synthesis has been previously described, often involving Vilsmeier-Haack or related formylation/acetylation reactions on a phenylhydrazine-derived pyrazole core.[5][6][7]
The conversion of the ketone to the desired secondary alcohol is a straightforward reduction. Our choice of reducing agent is critical for ensuring high yield and purity while avoiding unwanted side reactions.
Experimental Rationale: We select Sodium Borohydride (NaBH₄) for this reduction.
-
Selectivity: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones. It will not reduce other potentially sensitive functional groups on the aromatic or pyrazole rings, which is a risk with more powerful reagents like Lithium Aluminum Hydride (LiAlH₄).
-
Safety and Practicality: Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture, making it significantly safer and easier to handle in a standard laboratory setting.
-
Workup: The reaction workup is simple, typically requiring only an aqueous quench and extraction.
Detailed Protocol 1: Synthesis of this compound
This protocol is designed to be self-validating through clear steps and in-process checks.
Materials:
-
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Commercially available)[8]
-
Sodium Borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one in 20 mL of anhydrous methanol. Place the flask in an ice bath and stir the solution for 10 minutes to cool to 0°C.
-
Addition of Reducing Agent: While stirring at 0°C, add 0.2 g of Sodium Borohydride (NaBH₄) to the solution in small portions over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add 10 mL of saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Caution: This will generate hydrogen gas.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis Workflow Diagram
Caption: Workflow for the reduction of the ketone precursor to the target alcohol.
Part 2: A Proposed Framework for Comparative Biological Evaluation
To understand the therapeutic potential of this compound, a direct comparison with other pyrazole alcohols is essential. We propose a study evaluating its performance against a panel of structurally analogous compounds, assessing both anticancer and antimicrobial activities.
Selected Compounds for Comparison:
-
Compound A (Target): this compound
-
Compound B (Positional Isomer): 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-ol
-
Compound C (Ring Substitution): 1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)ethan-1-ol
-
Compound D (Side-chain Variation): (1-phenyl-1H-pyrazol-4-yl)methanol
Rationale for Selection: This panel allows for the systematic evaluation of key structural features: the position of the ethanol group on the pyrazole ring (A vs. B), the effect of an electron-withdrawing group on the phenyl ring (A vs. C), and the impact of the methyl group on the alcohol side-chain (A vs. D).
A. Anticancer Activity: Cytotoxicity Screening via MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[10]
Detailed Protocol 2: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[3]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[11][12]
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A, B, C, D) and a standard anticancer drug (e.g., Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Rationale: This allows viable cells to metabolize the yellow MTT into purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow Diagram
Caption: Standard workflow for determining cell viability using the MTT assay.
B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] It establishes the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2]
Detailed Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[15]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]
-
Sterile 96-well microtiter plates.
-
Standard antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland standard.
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[15]
-
Compound Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations. Well 11 serves as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[14]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
Quantitative data from these experiments should be summarized for clear, at-a-glance comparison. The following table presents a hypothetical outcome for our proposed study to illustrate data presentation and subsequent SAR analysis.
Table 1: Hypothetical Comparative Biological Activity of Pyrazole Alcohols
| Compound | Structure | Modification vs. Target (A) | IC₅₀ vs. MCF-7 (µM) | MIC vs. S. aureus (µg/mL) |
| A (Target) | This compound | - | 15.5 | 32 |
| B | 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-ol | Positional Isomer | 45.2 | >64 |
| C | 1-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)ethan-1-ol | Phenyl Ring Substitution | 8.1 | 16 |
| D | (1-phenyl-1H-pyrazol-4-yl)methanol | Side-chain Variation | 32.8 | 64 |
| Doxorubicin | - | Anticancer Standard | 0.9 | N/A |
| Ciprofloxacin | - | Antibiotic Standard | N/A | 1 |
Analysis of Structure-Activity Relationships (SAR)
-
Position of the Alcohol Moiety is Crucial: The shift of the ethanol group from the 4-position (Compound A) to the 3-position (Compound B) leads to a significant loss of both anticancer and antimicrobial activity. This suggests that the spatial orientation of the hydroxyl group and its accessibility for target binding at the 4-position is critical for biological function.
-
Electron-Withdrawing Groups Enhance Potency: The addition of a chloro group to the para-position of the phenyl ring (Compound C) doubles the potency in both assays. This is a common observation in pyrazole derivatives, where electron-withdrawing groups can modulate the electronic properties of the entire scaffold, potentially improving target interaction or cellular uptake.[3]
-
Side-Chain Methyl Group is Beneficial: The removal of the methyl group from the carbinol center (Compound D vs. A) results in a decrease in activity. This methyl group may provide favorable hydrophobic interactions within the target's binding pocket or may sterically orient the molecule for optimal binding.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the synthesis and comparative evaluation of this compound. By systematically comparing it against carefully selected analogues, we can build a robust structure-activity relationship profile.
The hypothetical results suggest that the 1-phenyl-4-ethanol-pyrazole scaffold is a promising starting point for further development. Future work should focus on exploring a wider range of substitutions on the N1-phenyl ring, particularly with different electron-withdrawing and electron-donating groups, to further enhance potency. Additionally, stereochemical considerations at the carbinol center could be explored, as the individual (R) and (S) enantiomers may exhibit different biological activities. The protocols and analytical framework provided herein offer a clear path for advancing this promising class of compounds in the drug discovery pipeline.
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Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Spoering, A. L., & Lewis, K. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
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Di Mola, A., et al. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]
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Węsierska, E., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
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Shaikh, S. K., & Ahmad, M. R. (2024, March 12). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of Pyrazole and its derivatives showing anticancer activity.... Retrieved from [Link]
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Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Retrieved from [Link]
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Rao, V. U., et al. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Retrieved from [Link]
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Kumar, A., & Rai, K. M. L. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
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Al-Tel, T. H. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
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Li, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. Retrieved from [Link]
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Barakat, A., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]
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Arjun, U. V. N. V., et al. (2025, October 5). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. Retrieved from [Link]
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Kumar, S., et al. (2019, April 10). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Retrieved from [Link]
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Various Authors. (2025, August 6). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ScienceDirect. Retrieved from [Link]
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Shetty, S., et al. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related pyrazole derivatives to offer a robust predictive overview. This guide is intended to aid researchers in understanding the spectroscopic properties of this compound, designing analytical methods, and interpreting experimental results.
Introduction to this compound and its Spectroscopic Importance
This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1][2] The UV-Vis absorption spectrum of a molecule is a fundamental characteristic that provides insights into its electronic structure and conjugation. For a compound like this compound, the UV-Vis spectrum is determined by the electronic transitions within the pyrazole ring, the attached phenyl group, and the ethan-1-ol substituent at the 4-position. Understanding these absorption characteristics is crucial for quantitative analysis, purity assessment, and studying interactions with biological targets.
Predicted UV-Vis Absorption Profile
Based on the analysis of related pyrazole derivatives, this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, primarily due to π-π* transitions within the aromatic pyrazole and phenyl rings.
The core 1-phenyl-1H-pyrazole moiety is the principal chromophore. The electronic communication between the phenyl group and the pyrazole ring will likely result in absorption maxima that are red-shifted compared to unsubstituted pyrazole. The ethan-1-ol group at the 4-position is an auxochrome and is expected to have a minor influence on the position of the main absorption bands, possibly causing a slight bathochromic (red) or hypsochromic (blue) shift.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted absorption characteristics, a comparison with experimentally determined UV-Vis data of analogous compounds is presented below.
| Compound | Solvent | λmax (nm) | Reference |
| (Predicted) this compound | Ethanol/DCM | ~250 - 265 | Predicted based on analogs |
| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Ethanol | 255 | [3] |
| DCM | 255 | [3] | |
| (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | - | 325, 415 | [4] |
| Pyrazole ligands (general) | CH2Cl2 | ~250-300 | [5] |
| Halogenoaminopyrazole derivatives | Ethanol | 246–300 | [6] |
Analysis of Comparative Data:
-
The UV-Vis spectrum of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene shows a strong absorption band at 255 nm in both ethanol and dichloromethane (DCM).[3] This compound shares the 1-phenyl-1H-pyrazol-4-yl core structure. The absorption is attributed to the π-π* transitions within this conjugated system.
-
The more extended conjugated system in (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine results in absorption maxima at 325 nm and 415 nm.[4] This demonstrates how increased conjugation significantly shifts the absorption to longer wavelengths.
-
General studies on pyrazole derivatives confirm that they typically exhibit strong absorption in the 240-300 nm range.[6][7] The exact λmax is sensitive to the nature and position of substituents on the pyrazole ring.
Based on these comparisons, it is highly probable that This compound will exhibit a primary absorption band (λmax) in the range of 250-265 nm . The ethan-1-ol substituent is not expected to significantly extend the conjugation of the system, and therefore, a large bathochromic shift beyond this range is unlikely.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption characteristics of this compound, the following detailed protocol is recommended. This protocol is designed to ensure accuracy, reproducibility, and self-validation of the obtained data.
Materials and Instrumentation
-
Analyte: this compound (synthesized and purified, with purity confirmed by NMR and LC-MS)[2]
-
Solvent: Spectroscopic grade ethanol (or other suitable solvent like dichloromethane or acetonitrile)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis absorption analysis.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a series of working solutions with decreasing concentrations. The concentration range should be chosen to yield absorbance values within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range (e.g., 200-400 nm) and an appropriate scan speed.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and perform a baseline correction to zero the instrument.
-
Spectral Measurement: Starting with the most dilute working solution, rinse the sample cuvette with the solution, then fill it and place it in the sample holder. Record the absorbance spectrum. Repeat this for all working solutions.
-
Data Analysis:
-
Overlay the obtained spectra to identify the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working solutions.
-
Determine the linearity of the calibration curve (R² value).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Conclusion
References
-
Soria, L., Cuerva, C., Cano, M., & Lodeiro, C. (2018). Bifunctional dipyridylpyrazole silver complexes with tunable thermotropic liquid crystal and luminescent behaviour. ResearchGate. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]
-
Chirita, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Royal Society of Chemistry. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]
-
Walki, S., et al. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. [Link]
-
MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
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- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | INTELLIGENCE Journal of Multidisciplinary Research [nepjol.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Introduction: Beyond the Reaction Flask
The synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a novel secondary alcohol, is typically achieved through the nucleophilic addition of a methyl-based organometallic reagent, such as methylmagnesium bromide, to the electrophilic carbonyl of 1-phenyl-1H-pyrazole-4-carbaldehyde. This Grignard reaction is a cornerstone of synthetic chemistry for its efficiency in forming carbon-carbon bonds.[1][2]
However, the successful execution of a synthesis is not merely about mixing reagents; it is about the rigorous, evidence-based confirmation that the desired molecular transformation has occurred. This guide provides an in-depth, multi-technique approach to unequivocally distinguish the final alcohol product from the aldehyde starting material. We will move beyond procedural steps to explore the causal chemical principles that underpin the observable differences in analytical data, empowering researchers to interpret their results with confidence.
The Chemical Transformation: An Analytical Perspective
The core of this synthesis involves the conversion of a carbonyl group (an aldehyde) into a hydroxyl group (a secondary alcohol). This fundamental change dictates the analytical strategy. The nucleophilic methyl group attacks the aldehyde's carbonyl carbon, converting the sp²-hybridized carbon into an sp³-hybridized center and breaking the C=O π-bond. Subsequent acidic workup protonates the intermediate alkoxide to yield the alcohol.[3]
Our objective is to find definitive proof of two key events:
-
Disappearance of the Aldehyde: The consumption of the starting material.
-
Appearance of the Alcohol: The formation of the new product.
This validation is achieved by probing the distinct physical and chemical properties of the functional groups involved.
Caption: High-level overview of the synthesis and analytical workflow.
Chromatographic Analysis: Visualizing Reaction Progress
Thin-Layer Chromatography (TLC)
Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system). A compound's polarity dictates its affinity for the stationary phase. The hydroxyl group in the alcohol product is significantly more polar than the aldehyde's carbonyl group due to its hydrogen-bonding capability. This causes the alcohol to adhere more strongly to the silica gel.
Expected Outcome: The alcohol product will have a lower Retention Factor (R_f) value than the aldehyde starting material. A completed reaction will show the disappearance of the higher R_f spot corresponding to the aldehyde and the appearance of a new, distinct spot at a lower R_f.
Experimental Protocol: Monitoring a Grignard Reaction by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).
-
Spotting:
-
SM Lane: Spot a dilute solution of the starting aldehyde (1-phenyl-1H-pyrazole-4-carbaldehyde) in a suitable solvent (e.g., ethyl acetate).
-
R Lane: Carefully take a small aliquot from the reaction mixture and immediately quench it in a vial containing a small amount of saturated ammonium chloride solution with some ethyl acetate. Vortex, and spot the organic layer.
-
C Lane: Apply a spot from the starting material solution, and directly on top of it, apply a spot from the quenched reaction mixture.
-
-
Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to ascend until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: A successful reaction will show the "SM" spot has vanished or significantly diminished in the "R" lane, replaced by a new spot with a lower R_f. The "C" lane will show two distinct spots, confirming the new product is different from the starting material.[4][5][6]
Spectroscopic Characterization: The Definitive Fingerprints
While TLC indicates a transformation, spectroscopy provides definitive structural proof.
A. Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The conversion of an aldehyde to an alcohol involves the complete replacement of the carbonyl (C=O) and aldehydic C-H bonds with hydroxyl (O-H) and aliphatic C-O bonds, resulting in a dramatic and unambiguous change in the IR spectrum.
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) | Appearance |
| Starting Material | Aldehyde C=O (conjugated) | ~1705 - 1680 | Strong, Sharp |
| Aldehyde C-H | ~2860-2800 and ~2760-2700 | Two medium, sharp peaks | |
| Product | Alcohol O-H | ~3600 - 3200 | Strong, Broad |
| Alcohol C-O | ~1200 - 1000 | Medium to Strong |
Interpretation:
-
Confirmation of Product: The most telling sign of success is the appearance of a strong, broad O-H stretching band.[7][8] Its broadness is due to intermolecular hydrogen bonding.
-
Confirmation of Completion: Equally important is the complete disappearance of the sharp C=O carbonyl peak from the starting material.[9][10][11] The absence of the characteristic aldehydic C-H doublet further confirms the full consumption of the starting material.[12]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C). The change in hybridization and electron density around the reaction center creates highly distinct shifts and new signals.
¹H NMR Spectroscopy - Key Distinctions:
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| Starting Material | Aldehyde Proton (CHO ) | ~10.0 - 9.5 | Singlet (s) | Disappears upon reaction |
| Product | Methine Proton (CH OH) | ~5.0 - 4.8 | Quartet (q) | Appears , coupled to CH₃ |
| Methyl Protons (CH₃ ) | ~1.6 - 1.4 | Doublet (d) | Appears , coupled to CH | |
| Hydroxyl Proton (OH ) | Variable (e.g., ~2.5-4.0) | Broad Singlet (br s) | Appears , D₂O exchangeable |
Expert Insights:
-
The most unequivocal evidence in the ¹H NMR is the disappearance of the lone aldehyde proton signal from the far downfield region (~10 ppm) and the emergence of a new coupled system: a doublet (the new methyl group) and a quartet (the methine proton it is attached to).[9][12]
-
D₂O Exchange Protocol: To confirm the identity of the O-H proton signal, acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The O-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish, providing absolute confirmation of the hydroxyl group's presence.[7][13]
¹³C NMR Spectroscopy - Key Distinctions:
| Compound | Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Feature |
| Starting Material | Carbonyl Carbon (C =O) | ~195 - 185 | Disappears upon reaction |
| Product | Methine Carbon (C HOH) | ~75 - 60 | Appears in the alcohol region |
| Methyl Carbon (C H₃) | ~25 - 20 | Appears in the aliphatic region |
Interpretation: The ¹³C NMR provides a clear confirmation by showing the loss of the downfield carbonyl carbon signal and the appearance of two new sp³ carbon signals corresponding to the newly formed C-OH and methyl groups.
C. Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization. The product has a mass increase of 2 Da (due to the addition of two hydrogen atoms from CH₃ and the workup H⁺, minus the O from the carbonyl which remains) plus the mass of CH₂ (14 Da), for a total increase of 16 Da relative to the aldehyde if we consider the addition of a methyl group and a hydrogen. More simply, the product's molecular weight will be that of the aldehyde plus the mass of CH₄ (16 Da), but the reaction is an addition of CH₃ and H, so the mass increases by 186.22 - 184.19 = 2.03 g/mol . Let's re-evaluate. Aldehyde (C₁₀H₈N₂O, MW=184.19) + CH₃MgBr -> Intermediate -> +H₂O -> Alcohol (C₁₁H₁₂N₂O, MW=188.23). The mass increase is 4.04 Da. Let's recheck the formula. Aldehyde: C10H8N2O. Product: C10H8N2(CHO) + CH3 -> C10H8N2(CH(OH)CH3). Formula is C11H12N2O. MW of C11H12N2O = (1112.01) + (121.01) + (214.01) + (116.00) = 132.11 + 12.12 + 28.02 + 16.00 = 188.25 g/mol . The mass increase is indeed ~4 Da.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ (m/z) | Key Fragments (m/z) |
| Starting Material | C₁₀H₈N₂O | 184.19 | 184 | [M-H]⁺ (183), [M-CHO]⁺ (155) |
| Product | C₁₁H₁₂N₂O | 188.23 | 188 | [M-CH₃]⁺ (173), [M-H₂O]⁺ (170) |
Interpretation:
-
A shift in the molecular ion peak from m/z 184 to m/z 188 is the first indication of success.
-
The fragmentation pattern provides deeper confirmation. The product alcohol will readily lose its new methyl group (α-cleavage) to form a stable ion at m/z 173.[7] It can also undergo dehydration, losing water to give a fragment at m/z 170.[7] These fragments are absent in the starting material's spectrum, which is instead characterized by the loss of the formyl group.
Caption: Logical workflow for confirming product identity using key analytical questions.
Conclusion
Distinguishing this compound from its aldehyde precursor is a straightforward process when a systematic, multi-technique approach is employed. No single technique should be used in isolation. TLC provides rapid, real-time reaction monitoring, but the combination of IR, NMR (including D₂O exchange), and Mass Spectrometry provides an unassailable body of evidence. By understanding the chemical principles behind the changes observed in each spectrum, researchers can move from simple data collection to confident, authoritative structural elucidation.
References
- Wade, Jr., L.G. (2006). Organic Chemistry, 6th ed. Pearson Prentice Hall Inc. [Source: Provided by search result 1]
-
Fiveable. (2025, August 15). Methylmagnesium bromide Definition. [Link]
-
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]
-
Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?[Link]
- Patil, S. D., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 2(11), 48-52. [Source: Provided by search result 7]
-
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Chemguide. Reaction of aldehydes and ketones with grignard reagents. [Link]
-
Asiri, A. M., et al. (2013). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o108. [Link]
-
Beyond Labz. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
-
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]
- McJohn, S. C. (2024). Organic Chemistry: A Tenth Edition. Chapter 19.14: Spectroscopy of Aldehydes and Ketones. [Source: Provided by search result 19]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Chemguide. Interpreting infra-red spectra. [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. [Link]
-
Purdue University. Grignard Reagents. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
The Journal of Organic Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
Sources
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- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. hscprep.com.au [hscprep.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
[1][2]
Executive Summary & Operational Stance
1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a nitrogen-containing heterocyclic intermediate, commonly used in medicinal chemistry as a scaffold for drug development.[1][2] As a research chemical, specific toxicological data is often limited compared to high-volume industrial solvents.[1][2]
Operational Directive: In the absence of a substance-specific EPA listing (P-list or U-list), this compound must be managed under the "Universal Precaution" principle. It should be treated as a Category 4 Acute Toxin (Oral) and a Category 2 Irritant , consistent with its structural analogs (e.g., 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one).[1][2]
The Golden Rule: Never dispose of this compound down the drain. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.[1][2]
Chemical Profile & Hazard Assessment (Read-Across Analysis)
Since specific SDS data for the alcohol variant is sparse, we utilize Read-Across Toxicology from its oxidized ketone analog (CAS 3968-40-9) and the core phenyl-pyrazole scaffold.[1][2]
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | High dust potential; requires particulate controls during transfer.[1][2] |
| Solubility | Low water solubility; Soluble in DMSO, Methanol | Do not attempt aqueous dilution for disposal.[2] |
| Combustibility | Organic solid (Carbon/Nitrogen rich) | Suitable for high-BTU fuel blending/incineration.[1][2] |
| Toxicity (Inferred) | Acute Tox. 4 (Oral); Skin/Eye Irrit. 2 | PPE is mandatory (Nitrile gloves, safety glasses).[2] |
| Env. Fate | Potential Aquatic Chronic Toxicity | Strict Zero-Discharge to municipal sewer systems.[1][2] |
Waste Characterization & Segregation Logic
Proper disposal begins with correct waste stream identification.[1][2] This compound is Non-Halogenated (unless mixed with solvents like Dichloromethane).[2]
Disposal Decision Matrix
The following logic gate determines the correct waste stream for your sample.
Figure 1: Decision matrix for segregating phenyl-pyrazole waste streams based on physical state and solvent co-contaminants.[1][2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired inventory, weighing boat residues, contaminated spill cleanup materials.[2]
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Labeling (Inner): Write the full chemical name and "Toxic Solid" on the inner bag.[2]
-
Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).[1][2]
-
Documentation: Log the mass (in grams) on the drum's accumulation log sheet.
-
Why? Accurate inventory prevents "unknown" charges from disposal vendors.[2]
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, rotovap traps, or stock solutions.[2]
-
Solvent Identification: Determine if the solvent carrier is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).[2]
-
Segregation:
-
Non-Halogenated: Pour into the "Organic Solvents (Non-Halogenated)" carboy (Red can/White carboy).
-
Halogenated: Pour into the "Halogenated Waste" carboy (Yellow can/carboy).[2]
-
-
Rinsing: Rinse the source flask with a small volume of the same solvent and add the rinse to the waste container.[2]
-
Closure: Ensure the waste container is capped immediately after addition to prevent volatile emissions (EPA 40 CFR 262.15).[2]
Protocol C: Contaminated Glassware (Triple Rinse Rule)
Applicability: Flasks, vials, and spatulas.[2]
-
Empty: Ensure the vessel is "RCRA Empty" (less than 3% by weight remains).[2]
-
Solvent Rinse: Rinse the vessel three times with a compatible solvent (e.g., Acetone or Ethanol).[2]
-
Collect Rinsate: Dispose of the rinsate into the appropriate Liquid Waste stream (Protocol B).[2]
-
Glass Disposal: Once triple-rinsed and air-dried, the glass can be disposed of in the Broken Glass/Sharps box (unless the compound is P-listed, which this is not).[1][2]
Emergency Spill Response
Scenario: You have dropped a 5g vial of solid this compound on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] If dust is visible, allow it to settle for 5 minutes.[2]
-
PPE Up: Don nitrile gloves, safety goggles, and a lab coat.[2] If the powder is fine, wear an N95 mask to prevent inhalation.[2]
-
Containment: Do not dry sweep (creates dust).[2] Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1][2]
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[2]
-
Disposal: Place all cleanup materials (towels, gloves) into Protocol A (Solid Waste).[2]
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is not explicitly P-listed or U-listed.[1][2] However, it is a "Characteristic Waste" if the flashpoint of the solution is <60°C (Ignitability - D001).[2]
-
DOT Shipping (for external disposal):
References
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[2][2]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] Washington, DC: The National Academies Press, 2011.
-
PubChem. Compound Summary for CID 13409651 (1-phenyl-2-(1H-pyrazol-4-yl)ethanol - Structural Analog).[1][2][3] National Library of Medicine.[2] [2]
-
Sigma-Aldrich. Safety Data Sheet for 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one (Ketone Analog).[1][2][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
